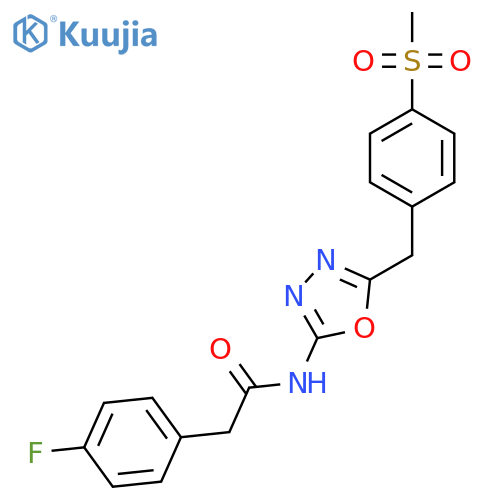Cas no 1171977-83-5 (2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide)

1171977-83-5 structure
商品名:2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide
2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide
- 2-(4-fluorophenyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)acetamide
- F2368-2776
- 2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide
- 2-(4-fluorophenyl)-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]acetamide
- AKOS024643390
- 1171977-83-5
-
- インチ: 1S/C18H16FN3O4S/c1-27(24,25)15-8-4-13(5-9-15)11-17-21-22-18(26-17)20-16(23)10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22,23)
- InChIKey: WKIPGJRLAKMEGG-UHFFFAOYSA-N
- ほほえんだ: S(C)(C1C=CC(=CC=1)CC1=NN=C(NC(CC2C=CC(=CC=2)F)=O)O1)(=O)=O
計算された属性
- せいみつぶんしりょう: 389.08455534g/mol
- どういたいしつりょう: 389.08455534g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 596
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 111Ų
2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2368-2776-2mg |
2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |
1171977-83-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2368-2776-5mg |
2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |
1171977-83-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2368-2776-30mg |
2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |
1171977-83-5 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
| Life Chemicals | F2368-2776-10μmol |
2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |
1171977-83-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2368-2776-1mg |
2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |
1171977-83-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2368-2776-3mg |
2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |
1171977-83-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2368-2776-25mg |
2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |
1171977-83-5 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
| Life Chemicals | F2368-2776-20μmol |
2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |
1171977-83-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2368-2776-10mg |
2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |
1171977-83-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2368-2776-2μmol |
2-(4-fluorophenyl)-N-{5-[(4-methanesulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl}acetamide |
1171977-83-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
1171977-83-5 (2-(4-fluorophenyl)-N-{5-(4-methanesulfonylphenyl)methyl-1,3,4-oxadiazol-2-yl}acetamide) 関連製品
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 1520881-08-6(3-(5-Methyl-1H-indazol-3-yl)propan-1-amine)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
